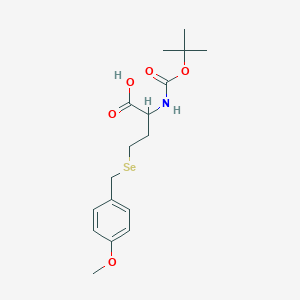

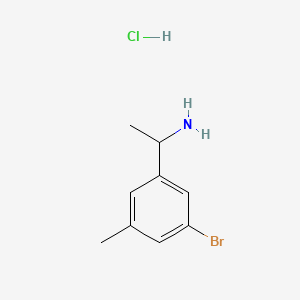

![molecular formula C90H155N13O54 B1384745 (2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-乙酰氨基-5-[(2S,3R,4R,5S,6R)-3-乙酰氨基-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-乙酰氨基-4-羟基-6-(羟甲基)-5-[(2S,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧氧杂环-2-基]氧-4,5-二羟基-6-(羟甲基)氧杂环-2-基]氧-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-乙酰氨基-4-羟基-6-(羟甲基)-5-[(2S,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧氧杂环-2-基]氧-4,5-二羟基-6-(羟甲基)氧杂环-2-基]氧甲基]-3,5-二羟基氧杂环-2-基]氧-4-羟基-6-(羟甲基)氧杂环-2-基]氧-4-羟基-6-(羟甲基)氧杂环-2-基]氨基]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-二氨基己酰基]氨基]-3-甲基丁酰基]氨基]丙酰基]氨基]-4-氧代丁酰基]氨基]-6-氨基己酰基]氨基]-3-羟基丁酸 CAS No. 361443-81-4](/img/structure/B1384745.png)

(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-乙酰氨基-5-[(2S,3R,4R,5S,6R)-3-乙酰氨基-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-乙酰氨基-4-羟基-6-(羟甲基)-5-[(2S,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧氧杂环-2-基]氧-4,5-二羟基-6-(羟甲基)氧杂环-2-基]氧-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-乙酰氨基-4-羟基-6-(羟甲基)-5-[(2S,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧氧杂环-2-基]氧-4,5-二羟基-6-(羟甲基)氧杂环-2-基]氧甲基]-3,5-二羟基氧杂环-2-基]氧-4-羟基-6-(羟甲基)氧杂环-2-基]氧-4-羟基-6-(羟甲基)氧杂环-2-基]氨基]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-二氨基己酰基]氨基]-3-甲基丁酰基]氨基]丙酰基]氨基]-4-氧代丁酰基]氨基]-6-氨基己酰基]氨基]-3-羟基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid is a useful research compound. Its molecular formula is C90H155N13O54 and its molecular weight is 2283.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

溶解度和物理性质

- 乙醇-水溶液中的溶解度:龚、王、张、曲(2012 年)进行的研究调查了木糖和甘露糖等各种糖类在乙醇-水溶液中的溶解度。他们发现这些糖类的溶解度随着平衡温度的升高而增加,并对这些溶解度行为进行了详细分析 (Gong 等,2012).

分子对接和生物活性化合物

- 疾病中关键基因的识别:Buddham 等(2022 年)的一项研究利用分子对接技术识别与阿尔茨海默病和 2 型糖尿病相关的关键基因的潜在抑制剂,突出了分子对接在药物发现和复杂分子研究中的重要性 (Buddham 等,2022).

作用机制

Target of Action

The primary targets of the compound, also known as G2-peptide, are G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals . They play a vital role in many biological processes, including cellular metabolism, cell growth, inflammation, neuronal signaling, and blood coagulation .

Mode of Action

The G2-peptide interacts with its targets, the GPCRs, by binding to them, which causes a conformational change in the GPCR . This allows the GPCR to act as a guanine nucleotide exchange factor (GEF). The activation of GPCRs by the G2-peptide leads to the transduction of extracellular stimuli into intracellular signals . This interaction results in changes in cellular processes, including cell proliferation and apoptosis .

Biochemical Pathways

The G2-peptide affects several biochemical pathways through its interaction with GPCRs. One of the key pathways influenced by the G2-peptide is the cAMP signal pathway . Another important pathway affected is the phosphatidylinositol signal pathway . These pathways play crucial roles in various cellular functions, including cell growth, inflammation, and neuronal signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the G2-peptide are critical for its bioavailability. Natural peptides typically have poor ADME properties with rapid clearance, short half-life, low permeability, and sometimes low solubility . Strategic approaches have been developed to optimize these properties, such as enhancing permeability, reducing proteolysis and renal clearance, and prolonging half-life .

Result of Action

The molecular and cellular effects of the G2-peptide’s action are significant. The activation of GPCRs by the G2-peptide leads to changes in cellular processes, including cell proliferation and apoptosis . For instance, the G2-peptide has been shown to stimulate pancreatic β-cell proliferation and induce islet neogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the G2-peptide. For instance, environmental and dietary factors can stimulate the intestinal tract to produce metabolites under the action of intestinal microbial-derived metabolites, which together play an important role in regulating the intestinal flora . Even small variations in environmental factors can significantly change the final results .

属性

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H155N13O54/c1-27(2)47(102-77(135)34(93)13-9-11-15-91)80(138)94-28(3)76(134)100-36(79(137)99-35(14-10-12-16-92)78(136)103-48(29(4)112)82(139)140)17-46(117)101-81-49(95-30(5)113)58(123)69(41(22-108)142-81)151-83-50(96-31(6)114)59(124)72(44(25-111)147-83)154-88-68(133)73(155-90-75(65(130)56(121)40(21-107)146-90)157-85-52(98-33(8)116)61(126)71(43(24-110)149-85)153-87-67(132)63(128)54(119)38(19-105)144-87)57(122)45(150-88)26-141-89-74(64(129)55(120)39(20-106)145-89)156-84-51(97-32(7)115)60(125)70(42(23-109)148-84)152-86-66(131)62(127)53(118)37(18-104)143-86/h27-29,34-45,47-75,81,83-90,104-112,118-133H,9-26,91-93H2,1-8H3,(H,94,138)(H,95,113)(H,96,114)(H,97,115)(H,98,116)(H,99,137)(H,100,134)(H,101,117)(H,102,135)(H,103,136)(H,139,140)/t28-,29+,34-,35-,36-,37+,38+,39+,40+,41+,42+,43+,44+,45+,47-,48-,49+,50+,51+,52+,53-,54-,55+,56+,57+,58+,59+,60+,61+,62-,63-,64-,65-,66+,67+,68-,69+,70+,71+,72+,73-,74-,75-,81+,83-,84-,85-,86-,87-,88-,89-,90+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFZXARNDACTNQ-XHSQKUEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H155N13O54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2283.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

G2-peptide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)

![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)

![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)

![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)

![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)